2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

CAS No.: 915019-51-1

Cat. No.: VC3360002

Molecular Formula: C19H15BrN4O2

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915019-51-1 |

|---|---|

| Molecular Formula | C19H15BrN4O2 |

| Molecular Weight | 411.3 g/mol |

| IUPAC Name | 2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) |

| Standard InChI Key | BFZRWFNXSNWGCF-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

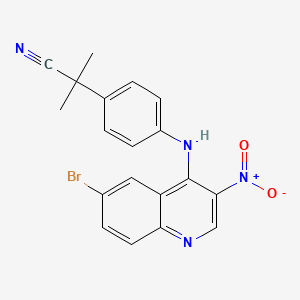

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, identified by CAS number 915019-51-1, represents a complex organic molecule with significant pharmaceutical research applications . The compound has several synonyms in scientific literature, including 2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropionitrile and 2-[4-(6-Bromo-3-nitro-quinolin-4-ylamino)-phenyl]-2-methyl-propionitrile . Its structure contains several key functional groups, including a quinoline core, nitro group, bromine substituent, secondary amine linkage, and a nitrile group, all contributing to its chemical properties and reactivity profile .

Structural Identifiers

The compound can be precisely identified using several standardized chemical notations. Its InChI (International Chemical Identifier) is InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) . The corresponding InChIKey, a fixed-length condensed digital representation of the compound, is BFZRWFNXSNWGCF-UHFFFAOYSA-N . For computational and database applications, the SMILES notation provides another structural representation: CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N+[O-])Br . These identifiers enable precise identification of this compound across chemical databases and research literature.

Physical and Chemical Properties

Basic Properties

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has a molecular formula of C19H15BrN4O2 and a molecular weight of 411.3 g/mol . The compound features a complex structure with several important functional groups including a nitrile group (C≡N), a bromine substituent on the quinoline ring, a nitro group (-NO2), and an amino linkage connecting the quinoline and phenyl portions of the molecule . These functional groups contribute to the compound's reactivity profile and determine its behavior in chemical reactions and biological systems. The presence of both electron-withdrawing groups (nitro, nitrile) and the bromine atom makes this compound particularly interesting for medicinal chemistry applications.

Structural Characteristics

The core structure of the compound consists of a quinoline scaffold (a bicyclic aromatic system with a nitrogen atom) substituted with a bromine atom at position 6 and a nitro group at position 3 . At position 4, the quinoline is connected through an amino linkage to a para-substituted phenyl ring, which carries a 2-methylpropanenitrile group . This arrangement creates a molecule with multiple sites for potential interactions with biological targets, particularly protein binding pockets. The compound's structure gives it specific physicochemical properties that make it valuable as an intermediate in pharmaceutical synthesis, especially for compounds targeting kinase enzymes involved in cellular signaling pathways.

Data Table of Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 915019-51-1 | |

| Molecular Formula | C19H15BrN4O2 | |

| Molecular Weight | 411.3 g/mol | |

| InChI | InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |

| InChIKey | BFZRWFNXSNWGCF-UHFFFAOYSA-N | |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N+[O-])Br | |

| Creation Date (PubChem) | 2009-06-17 | |

| Modification Date (PubChem) | 2025-02-22 | |

| Storage Temperature | +4°C (recommended) |

Synthesis Methods

General Synthetic Approach

The synthesis of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile typically involves a multi-step process starting from 6-bromoquinolin-4-ol as the primary precursor. The synthesis pathway incorporates several key reactions including nitration, chlorination, and nucleophilic aromatic substitution steps. These processes must be carefully controlled to ensure the proper regiochemistry and to maximize yields of the desired product. The synthetic method is particularly important because this compound serves as an intermediate in the preparation of more complex pharmaceutical molecules, especially those targeting the PI3K/mTOR pathway in cancer therapy.

Key Reaction Steps

Applications in Drug Development

Role in PI3K/mTOR Inhibitor Synthesis

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile serves as a crucial intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. These dual inhibitors target key enzymes in the PI3K/AKT/mTOR signaling pathway, which plays a fundamental role in regulating cell proliferation, survival, and metabolism. The compound's structure, particularly its quinoline scaffold with specific substituents, provides a foundation for developing molecules that can effectively bind to the ATP-binding pockets of these kinase enzymes. The bromine atom at position 6 and the nitro group at position 3 of the quinoline ring are particularly important structural features that contribute to the binding affinity and selectivity of the resulting inhibitors.

Cancer Research Applications

The PI3K/mTOR pathway is frequently dysregulated in various types of cancer, making it an important target for anticancer drug development. Inhibitors developed using 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as an intermediate have shown promise in controlling tumor growth and proliferation by blocking this critical signaling pathway. The compound has been particularly valuable in the synthesis of derivatives of NVP-BEZ235, a known dual PI3K/mTOR inhibitor that has entered clinical trials for the treatment of solid tumors. The ability to fine-tune the properties of these inhibitors through structural modifications of the intermediate compound has led to the development of a diverse range of potential anticancer agents with varying profiles of potency, selectivity, and pharmacokinetic properties.

Structural Optimization for Drug Development

Research Findings

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving this compound have focused on understanding how modifications to its structure affect the biological activity of the resulting PI3K/mTOR inhibitors. These studies have shown that the quinoline scaffold with specific substituents is crucial for binding to the ATP pockets of PI3K and mTOR enzymes. The nitro group at position 3 of the quinoline ring, which is often reduced to an amino group in subsequent synthetic steps, forms important hydrogen-bonding interactions with the target enzymes. The bromine atom at position 6 provides a site for introducing various substituents through cross-coupling reactions, allowing for fine-tuning of the inhibitor's properties. These SAR studies continue to guide the rational design of more potent and selective inhibitors targeting the PI3K/mTOR pathway for cancer therapy.

Patent Information

The compound 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been included in various patent applications related to the development of PI3K/mTOR inhibitors and other pharmaceuticals . The World Intellectual Property Organization (WIPO) PATENTSCOPE database includes patents referring to this chemical structure, indicating its commercial and research significance . These patents typically cover synthetic methods, specific applications, and structure-activity relationships of the compound and its derivatives. The patent literature provides valuable insights into the industrial applications and potential therapeutic uses of this compound beyond what is described in the academic literature. The inclusion of this compound in multiple patents underscores its importance as a key intermediate in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume